molecular formula C6H3F3N2O B1399735 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone CAS No. 1147103-48-7

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone

Cat. No. B1399735
Key on ui cas rn: 1147103-48-7
M. Wt: 176.1 g/mol
InChI Key: UYYMVPDMBZSBCQ-UHFFFAOYSA-N
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Patent
US08106059B2

Procedure details

A solution of pyrazine carboxylate methyl ester is dissolved in an inert solvent, for example monoglyme (dimethoxyethane). To this solution is added a mixture of trimethylsilyltrifluoromethane and dry caesium fluoride. After about 12-24 hours, at a temperature of about room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a mixture of an inert solvent, for example tetrahydrofuran, and an organic acid, for example acetic acid, and the mixture is treated with tert-butylammonium fluoride. The reaction is conducted at a temperature of about room temperature for about 3 hours. When the reaction is substantially complete, the compound of formula (18) is isolated by conventional means, for example by diluting with water, extracting the product into an inert solvent, for example ethyl acetate, washing with a solution of a mild inorganic base, for example sodium bicarbonate, and drying. Removal of the solvent under reduced pressure provides a crude compound, which can be purified by trituration with an inert solvent, for example a mixture of dichloromethane and hexane, to give a compound of formula (18), 2,2,2-trifluoro-1-(pyrazin-2-yl)ethanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].C(COC)OC.C[Si]([C:21]([F:24])([F:23])[F:22])(C)C.[F-].[Cs+]>CCCCCC.ClCCl>[F:22][C:21]([F:24])([F:23])[C:3]([C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Cs+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution is added
CUSTOM
Type
CUSTOM
Details
at a temperature of about room temperature, the solvent is removed under reduced pressure
WAIT
Type
WAIT
Details
The reaction is conducted at a temperature of about room temperature for about 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
by diluting with water
EXTRACTION
Type
EXTRACTION
Details
extracting the product into an inert solvent
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
provides a crude compound, which

Outcomes

Product
Details
Reaction Time
18 (± 6) h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C(=O)C1=NC=CN=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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